molecular formula C17H14N4O B2922136 7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile CAS No. 191087-11-3

7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile

Cat. No.: B2922136
CAS No.: 191087-11-3
M. Wt: 290.326
InChI Key: IWFNQUPZKHIDMO-UHFFFAOYSA-N
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Description

7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile is a substituted 1,6-naphthyridine derivative characterized by a phenethyl group at position 6, an amino group at position 7, a ketone at position 5, and a cyano group at position 6. This compound is synthesized via condensation reactions involving pyridinecarboxamide precursors and nitrile donors, as exemplified by the synthesis of its benzyl-substituted analog under basic conditions (K₂CO₃) in dimethylformamide . Commercial availability (e.g., Matrix Scientific) underscores its utility in pharmaceutical and materials research .

Properties

IUPAC Name

7-amino-5-oxo-6-(2-phenylethyl)-1,6-naphthyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-11-14-15-13(7-4-9-20-15)17(22)21(16(14)19)10-8-12-5-2-1-3-6-12/h1-7,9H,8,10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNQUPZKHIDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=C(C2=O)C=CC=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of acetic acid (AcOH) and ammonium acetate (NH4OAc). This reaction proceeds through a series of condensation and cyclization steps to yield the desired naphthyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted naphthyridines.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile is used as a precursor for synthesizing more complex heterocyclic compounds

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities . The presence of the amino and carbonitrile groups is particularly significant for binding to biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenethyl group can enhance lipophilicity, facilitating membrane penetration. The carbonitrile group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects
  • 6-Substituted Analogs: 6-Benzyl derivative: Synthesized from N-benzyl-2-chloro-3-pyridinecarboxamide and malononitrile (73% yield) . 6-Phenethyl derivative: The phenethyl group (C₆H₅-CH₂CH₂-) enhances hydrophobic interactions compared to benzyl, which may improve membrane permeability in biological systems.
  • 2-Substituted Derivatives (9a–d) :
    Compounds such as 9a (2-thienyl), 9b (2-furyl), and 9c (2-phenyl) feature heteroaryl or aryl groups at position 2 . These derivatives are synthesized via cyclocondensation with yields ranging from 75% (9a) to 90% (9c). Substituents at position 2 influence electronic properties (e.g., electron-withdrawing thienyl vs. electron-donating phenyl) and steric accessibility for further reactions.

Physical and Spectral Properties

Melting Points and Solubility
  • 6-Phenethyl derivative : Melting point data are unavailable, but 6-benzyl analogs (e.g., compound 105) are solids, suggesting similar behavior .
  • 2-Substituted derivatives : Melting points decrease with substituent size:
    • 9a (2-thienyl): 291–292°C
    • 9b (2-furyl): 287–289°C
    • 9c (2-phenyl): 253–255°C

      Smaller substituents (e.g., furyl) may allow tighter crystal packing, raising melting points compared to bulkier groups.
Spectroscopic Data
  • IR Spectroscopy: All compounds show characteristic CN (~2200–2250 cm⁻¹) and CO (~1650–1670 cm⁻¹) stretches.
  • NMR Spectroscopy :
    • 1H-NMR : Phenethyl’s ethyl bridge (δ ~2.5–3.5 ppm for CH₂ and δ ~7.2–7.4 ppm for aromatic protons) would distinguish it from 2-substituted derivatives, which exhibit substituent-specific signals (e.g., thienyl protons at δ 7.21–7.94 ppm) .
    • 13C-NMR : The phenethyl group’s carbons (δ ~35–40 ppm for CH₂ and ~125–140 ppm for aromatic carbons) contrast with heteroaryl substituents (e.g., furyl C-2 at δ ~152 ppm) .

Reactivity and Functionalization

  • Decarboxylation and Functional Group Interconversion: 1,6-Naphthyridinecarboxylic acids undergo decarboxylation at high temperatures (250–370°C), yielding deoxygenated products . The phenethyl derivative’s cyano group could participate in nucleophilic additions or serve as a precursor for heterocycle expansion, akin to transformations observed in 2-substituted analogs .

Biological Activity

7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15N3O\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}

This compound features a naphthyridine core with various functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine have demonstrated effectiveness against a range of gram-positive and gram-negative bacteria. A study highlighted that certain naphthyridine derivatives possess superior antibacterial action compared to known quinolone derivatives, particularly against resistant strains such as Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
7-Amino...Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been extensively studied. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of cell cycle regulators. For example, derivatives have shown IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .

Table 2: Anticancer Activity of Selected Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound AH1299 (lung cancer)10.47
Compound BHeLa (cervical cancer)12.34
7-Amino...HepG2 (liver cancer)14.89

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide production in macrophage cell lines induced by lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundCell LineIC50 (µM)
Compound ARAW 264.7 (macrophages)7.73
Compound BRAW 264.715.09
7-Amino...RAW 264.710.00

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various naphthyridine derivatives against clinical isolates of resistant bacteria. The study found that the tested compounds exhibited a significant reduction in bacterial growth compared to control groups, highlighting their potential as new therapeutic agents.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the mechanisms of action of naphthyridine derivatives in cancer cells. The results indicated that these compounds could downregulate key oncogenes while upregulating tumor suppressor genes, leading to reduced proliferation and increased apoptosis in treated cells.

Q & A

Q. Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the 7-position using NBS in acetic acid .
  • Nucleophilic Aromatic Substitution : Replace chloro or methoxy groups with amines or hydrazines (e.g., hydrazine hydrate in dioxane, 81% yield) .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during derivatization .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Q. Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify sites prone to electrophilic/nucleophilic attacks. For this compound, the 8-carbonitrile group is LUMO-rich, enabling nucleophilic additions .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability.
  • Docking Studies : Use AutoDock Vina to assess binding affinities for antimicrobial targets (e.g., DNA gyrase) .

Basic: What experimental methods assess the compound’s thermodynamic stability?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >250°C for naphthyridines).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare to DFT-predicated lattice energies .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced: How to design SAR studies for antimicrobial activity optimization?

Q. Methodological Answer :

  • Scaffold Modulation : Synthesize analogs with varied phenethyl groups (e.g., halogenated or heteroaromatic substituents) .
  • Bioassay Design : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cross-reference with cytotoxicity data (e.g., HepG2 cells) .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: What strategies resolve low yields in multistep syntheses involving this compound?

Q. Methodological Answer :

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., enamine adducts) via LC-MS.
  • Flow Chemistry : Implement continuous flow reactors to minimize side reactions (e.g., decarboxylation at >250°C) .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to improve selectivity .

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